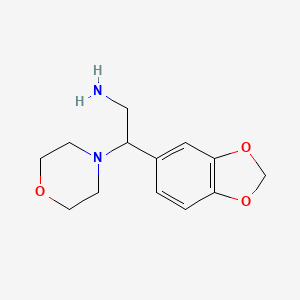
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
描述
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a morpholine group, which is known for enhancing biological activity through improved solubility and bioavailability. The molecular formula is , and it has a molecular weight of approximately 235.27 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antitumor properties. For instance, compounds structurally related to This compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3e | MCF-7 | 1.09 | EGFR inhibition |
| 4x | Aβ aggregation | 0.027 | MAO-B inhibition |
The compound 3e , for example, demonstrated potent anti-proliferative effects against the MCF-7 breast cancer cell line, with an IC50 value of 1.09 μM, indicating strong inhibitory activity on the EGFR pathway .
Monoamine Oxidase Inhibition
Another significant aspect of the biological activity of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their role in increasing levels of neurotransmitters like serotonin and dopamine.
Research has shown that derivatives similar to This compound can effectively inhibit MAO-A and MAO-B enzymes:
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 4x | 3.275 | 0.027 |
The compound 4x exhibited remarkable inhibitory activities against both types of MAO, suggesting that similar compounds could be developed for therapeutic applications in mood disorders and neuroprotection .
The mechanisms through which This compound exerts its biological effects involve:
- EGFR Pathway Modulation : By inhibiting the EGFR signaling pathway, these compounds can prevent tumor cell proliferation.
- MAO Inhibition : Inhibition of monoamine oxidases leads to increased levels of monoamines in the brain, which can alleviate symptoms associated with depression and anxiety.
Case Studies
A study focused on the synthesis and evaluation of various benzodioxole derivatives, including our compound of interest, showed that these compounds could effectively inhibit tumor growth in vitro and reduce the viability of cancer cells significantly .
In another case study assessing neuroprotective effects, the compound was tested for its ability to cross the blood-brain barrier (BBB). Results indicated favorable permeability characteristics, making it a candidate for further development in treating neurodegenerative conditions .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSJQYYEQCTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















